molecular formula C28H21Cl2N3OS B11769509 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11769509
M. Wt: 518.5 g/mol
InChI Key: NOLSHRDFSFXGID-UHFFFAOYSA-N
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Description

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple aromatic rings, a cyanopyridine moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanopyridine Core: The cyanopyridine core is synthesized through a condensation reaction between 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide.

    Thioether Formation: The resulting cyanopyridine intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under acidic conditions to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is reacted with 2,4-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atoms on the aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its aromatic rings and thioether linkage allow it to interact with cellular membranes and proteins, potentially disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of aromatic rings, cyanopyridine moiety, and thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C28H21Cl2N3OS

Molecular Weight

518.5 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C28H21Cl2N3OS/c1-17-7-12-25(18(2)13-17)32-27(34)16-35-28-23(15-31)22(21-5-3-4-6-24(21)30)14-26(33-28)19-8-10-20(29)11-9-19/h3-14H,16H2,1-2H3,(H,32,34)

InChI Key

NOLSHRDFSFXGID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N)C

Origin of Product

United States

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